molecular formula C19H40O B12598343 (16S)-16-Methyloctadecan-1-OL CAS No. 642995-19-5

(16S)-16-Methyloctadecan-1-OL

Cat. No.: B12598343
CAS No.: 642995-19-5
M. Wt: 284.5 g/mol
InChI Key: OZIRXBOVLMZHDU-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(16S)-16-Methyloctadecan-1-OL is a long-chain fatty alcohol with a methyl group at the 16th position. This compound is part of the broader class of fatty alcohols, which are known for their applications in various industries, including cosmetics, pharmaceuticals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16S)-16-Methyloctadecan-1-OL typically involves the reduction of the corresponding fatty acid or ester. One common method is the hydrogenation of 16-methyloctadecanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another approach involves the reduction of 16-methyloctadecanoic acid methyl ester using lithium aluminum hydride (LiAlH4) in anhydrous ether.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a metal catalyst, typically palladium or nickel, to reduce the fatty acid or ester to the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions

(16S)-16-Methyloctadecan-1-OL undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Although already a reduced form, further reduction can lead to the formation of hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: 16-methyloctadecanoic acid or 16-methyloctadecanal.

    Reduction: 16-methyloctadecane.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

(16S)-16-Methyloctadecan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in lipid metabolism and as a component of cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of (16S)-16-Methyloctadecan-1-OL involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing membrane fluidity and enzyme activity. Its long hydrophobic chain enables it to integrate into lipid bilayers, affecting membrane properties and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Octadecan-1-OL: A straight-chain fatty alcohol without the methyl group at the 16th position.

    Hexadecan-1-OL: A shorter chain fatty alcohol with similar properties but different chain length.

    2-Methyloctadecan-1-OL: A positional isomer with the methyl group at the 2nd position.

Uniqueness

(16S)-16-Methyloctadecan-1-OL is unique due to the specific placement of the methyl group, which influences its physical and chemical properties. This structural variation can affect its melting point, solubility, and reactivity compared to other fatty alcohols.

Properties

CAS No.

642995-19-5

Molecular Formula

C19H40O

Molecular Weight

284.5 g/mol

IUPAC Name

(16S)-16-methyloctadecan-1-ol

InChI

InChI=1S/C19H40O/c1-3-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20/h19-20H,3-18H2,1-2H3/t19-/m0/s1

InChI Key

OZIRXBOVLMZHDU-IBGZPJMESA-N

Isomeric SMILES

CC[C@H](C)CCCCCCCCCCCCCCCO

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCCO

Origin of Product

United States

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